![molecular formula C18H11F6NO B3031343 1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole CAS No. 259655-24-8](/img/structure/B3031343.png)

1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole

Overview

Description

“1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole” is a chemical compound with the molecular formula C18H11F6NO and a molecular weight of 371.28 . It is used for proteomics research applications .

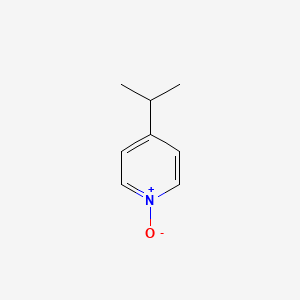

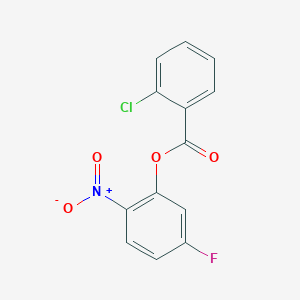

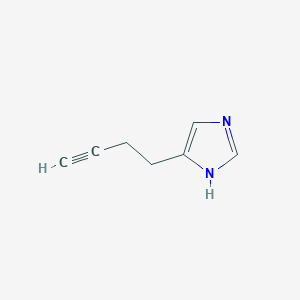

Molecular Structure Analysis

The molecular structure of “1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole” consists of a pyrrole ring attached to a phenyl ring, which is further attached to another phenyl ring substituted with two trifluoromethyl groups and an ether linkage .Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole” are not available, compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole” include a molecular weight of 371.28 and a molecular formula of C18H11F6NO .Scientific Research Applications

Antibacterial Agents

The synthesis of pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl motif has led to the discovery of potent growth inhibitors against drug-resistant bacteria . These compounds exhibit low minimum inhibitory concentration (MIC) values, making them promising candidates for combating bacterial infections caused by pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif is widely used in H-bond catalysts . Its unique electronic properties make it an effective promoter of organic transformations, facilitating various chemical reactions.

Chemical Derivatization

3,5-Bis(trifluoromethyl)phenyl isocyanate: finds application in the chemical derivatization of amino-functionalized model surfaces . It reacts exothermically with 4-pyrrolidinopyridine, leading to the formation of arylaminothiocarbonylpyridinium zwitterionic salts.

Chiral Alcohol Production

In a microaerobic reaction system using a natural deep-eutectic solvent, Candida tropicalis 104 efficiently produces (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (S)-3,5-BTPE . This chiral alcohol has potential applications in pharmaceutical synthesis and fine chemicals.

Drug Synthesis

The trifluoromethyl group plays a crucial role in the synthesis of FDA-approved drugs. For instance, the mechanism for producing selinexor involves the use of 3,5-bis(trifluoromethyl)benzonitrile as an intermediate . Selinexor is used in cancer therapy, highlighting the importance of this motif in drug development.

Mechanism of Action

Target of Action

It is known that compounds with a trifluoromethyl (-cf3) group can exhibit improved drug potency toward certain enzymes .

Mode of Action

It is known that molecules with a -cf3 group can lower the pka of certain functional groups, thereby enhancing key hydrogen bonding interactions with proteins .

Biochemical Pathways

It is known that the presence of a -cf3 group can influence the pharmacodynamics of a compound .

Pharmacokinetics

It is known that the presence of a -cf3 group can improve the pharmacokinetic properties of a compound .

Result of Action

It is known that molecules with a -cf3 group can enhance drug potency toward certain enzymes .

Action Environment

It is known that the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of a compound .

properties

IUPAC Name |

1-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F6NO/c19-17(20,21)12-9-13(18(22,23)24)11-16(10-12)26-15-5-3-14(4-6-15)25-7-1-2-8-25/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBWMSNWVGQVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)OC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378289 | |

| Record name | 1-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |

CAS RN |

259655-24-8 | |

| Record name | 1-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B3031263.png)

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B3031268.png)

![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)